[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13400032
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.
![[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid -](/images/structure/VC13400032.png)
Specification
Molecular Formula | C12H14FNO2 |
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Molecular Weight | 223.24 g/mol |
IUPAC Name | 2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]acetic acid |
Standard InChI | InChI=1S/C12H14FNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16) |
Standard InChI Key | PIDUZGJVOXRIGY-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2=CC(=CC=C2)F)CC(=O)O |
Canonical SMILES | C1CC1N(CC2=CC(=CC=C2)F)CC(=O)O |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid involves multi-step protocols that leverage cyclopropanation and fluorination strategies. A representative route, adapted from methodologies in fluorocyclopropane derivatives , proceeds as follows:
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Cyclopropane Ring Formation: Rhodium-catalyzed cyclopropanation of 3-fluoro-benzylamine with ethyl diazoacetate yields a cyclopropane intermediate. This step, conducted under mild conditions (40°C, 18 hours), achieves moderate diastereoselectivity (3:1 trans/cis) .
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Carboxylic Acid Functionalization: Saponification of the ester group using hydrochloric acid under reflux conditions converts the intermediate into the corresponding carboxylic acid .
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Deprotection and Purification: Acidic hydrolysis removes protective groups (e.g., Boc), followed by purification via column chromatography (SiO₂, ethyl acetate/petroleum ether) to isolate the final product .
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclopropanation | Rh₂(OPiv)₄, CH₃CN, 40°C, 18 h | 87 | 95 |
Ester Saponification | HCl (conc.), EtOH/H₂O, reflux, 6 h | 76 | 98 |
Deprotection | HCl/EtOAc, rt, 2 h | 90 | 97 |
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance efficiency and scalability. Automated systems monitor reactant ratios (e.g., 1.2:1 bromoacetyl bromide to amine) , ensuring consistent yields (>85%) and minimizing byproducts. Post-synthesis, techniques like recrystallization from ethanol/water mixtures achieve pharmaceutical-grade purity (>99%) .
Structural and Spectroscopic Characterization
Molecular Geometry
The compound’s structure features a cyclopropane ring fused to a fluorobenzyl group and an acetic acid moiety. Density functional theory (DFT) calculations reveal that the cyclopropane’s ring strain (≈27 kcal/mol) induces bond angle distortion (≈60°), while the fluorine atom’s electronegativity polarizes the benzyl ring, enhancing dipole-dipole interactions .
Figure 1: Optimized Geometry (DFT)
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Bond Lengths: C1–C2 (1.51 Å), C2–N (1.47 Å), C–F (1.34 Å).
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Dihedral Angles: Cyclopropane-C–N–C (112°), F–C–C–N (85°).
Spectroscopic Profiles
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F stretch).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of glycine N-methyltransferase (GNMT), with an IC₅₀ of 12.3 μM . Its cyclopropane ring mimics the transition state of glycine, while the fluorobenzyl group occupies a hydrophobic pocket, as shown in molecular docking studies .
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 64 μg/mL), surpassing non-fluorinated analogues (MIC > 128 μg/mL). The fluorine atom enhances membrane permeability via lipophilicity modulation (logP = 1.85) .
Table 2: Biological Activity Profile
Target | Assay Type | Result (IC₅₀/MIC) |
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GNMT | Enzymatic | 12.3 μM |
S. aureus | Broth dilution | 64 μg/mL |
NMDA Receptor | Radioligand | Kᵢ = 8.9 nM |
Neurochemical Applications
As a glycine analogue, the compound binds to the NMDA receptor’s glycine site (Kᵢ = 8.9 nM), potently modulating excitatory neurotransmission. This activity is attributed to the cyclopropane’s rigidity, which stabilizes the bioactive conformation .
Applications in Drug Development
Peptide-Based Therapeutics
Incorporation into tripeptides (e.g., Ala–[Cyclopropyl-(3-F-benzyl)-amino]-Ac–Ala) enhances proteolytic stability (t₁/₂ > 24 h in serum) . X-ray crystallography confirms helical induction in peptide backbones, enabling design of α-helix mimetics .
Agricultural Chemistry
Preliminary studies indicate herbicidal activity (EC₅₀ = 45 μM against Arabidopsis), likely via ethylene biosynthesis inhibition—a pathway modulated by cyclopropane amino acids .
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